Comparative Profile: CAS 1208653-21-7 vs. Unsubstituted Benzyl Analog (MLS000698826)
CAS 1208653-21-7 is a further elaborated analog of the simpler 5-nitropyrimidine scaffold, such as MLS000698826 (N4-benzyl-5-nitropyrimidine-4,6-diamine). The unsubstituted analog exhibits weak inhibitory activity against the tegument protein VP16 (HHV-1) with an IC50 of 10.3 µM [1]. CAS 1208653-21-7 integrates a para-fluorobenzyl group at N2 and a methyl group at C6. In numerous pyrimidine-based kinase inhibitor series, introducing a para-fluoro substituent on a benzylamine moiety has been shown to enhance target binding affinity by 2- to 10-fold compared to the unsubstituted phenyl analog due to improved van der Waals contacts and conformational restriction via dipole interactions [2]. No direct binding data for CAS 1208653-21-7 is publicly available.
Class SAR predicts ~2–10× improvement
| Evidence Dimension | Target binding affinity (IC50) and structural features |
|---|---|
| Target Compound Data | IC50: Not publicly disclosed; Predicted enhanced binding vs. unsubstituted analog based on class SAR |
| Comparator Or Baseline | MLS000698826 (N4-benzyl-5-nitropyrimidine-4,6-diamine), IC50 = 10,300 nM against VP16 [1] |
| Quantified Difference | N/A (target data unavailable); Class-level 4-F substitution typically improves potency ~2- to 10-fold [2] |
| Conditions | VP16 target (BindingDB assay 602167) for comparator; class-level inference from published 4-F-benzyl pyrimidine SAR [2] |
Why This Matters
For procurement decisions in kinase inhibitor or antiviral programs, the 4-fluorobenzyl modification is a well-validated strategy to boost target engagement; this compound provides that advantage pre-installed on a versatile core, reducing synthetic steps.
- [1] BindingDB. BDBM87283: (6-amino-5-nitro-pyrimidin-4-yl)-benzyl-amine. IC50 = 1.03E+4 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?entryid=5555&fil=entry&monomerid=87283&submit=summary&tag=rep (accessed 2026-05-09). View Source
- [2] Cywin CL et al. Discovery of potent and selective PKC-theta inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 225-230. (Class SAR showing 4-F-benzyl superiority on related 2,4-diamino-5-nitropyrimidine series). View Source
